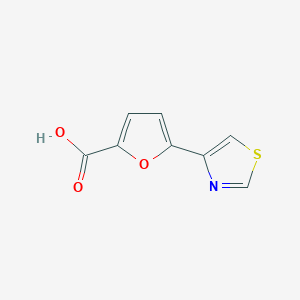

5-(Thiazol-4-yl)furan-2-carboxylic acid

Description

Contextualizing Furan- and Thiazole-Containing Heterocyclic Systems in Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast array of natural products and synthetic molecules. Among these, five-membered aromatic heterocycles like furan (B31954) and thiazole (B1198619) are of paramount importance. globalresearchonline.net

The thiazole ring, containing both a sulfur and a nitrogen atom, is another critical scaffold in medicinal chemistry. globalresearchonline.netwisdomlib.org This moiety is present in numerous natural products, including Vitamin B1 (Thiamine), and is a key structural component in a wide range of FDA-approved drugs. globalresearchonline.netelsevierpure.comnih.gov Thiazole derivatives are known to exhibit an extensive array of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. wisdomlib.orgtandfonline.comresearchgate.net The versatility of the thiazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the biological activity and create new therapeutic agents. globalresearchonline.netnih.gov

The combination of these two distinct heterocyclic systems into a single molecular framework, as seen in 5-(Thiazol-4-yl)furan-2-carboxylic acid, offers a strategic approach to developing novel compounds with potentially enhanced or unique biological activities. nih.gov

Significance of Furan-2-carboxylic Acid and Thiazole-4-yl Moieties in Compound Design

The specific arrangement of the furan-2-carboxylic acid and thiazole-4-yl moieties within the target compound is structurally significant for molecular design and functional applications.

The Furan-2-carboxylic acid moiety serves as a versatile building block in organic synthesis. researchgate.netnih.gov The carboxylic acid group, in particular, is a key functional group in drug design. It can act as a bioisostere for other functional groups and its presence can significantly influence a molecule's solubility, a critical factor for bioavailability. sarchemlabs.comnih.gov For instance, research on furan-2-carboxylic acid derivatives has led to the discovery of compounds with potential for ameliorating type 2 diabetes. nih.gov Furthermore, the furan-2-carboxylic acid scaffold is frequently used as a starting material for the synthesis of more complex heterocyclic systems, including oxadiazoles (B1248032) and triazoles. researchgate.netnih.gov

The Thiazole-4-yl moiety is a common feature in many biologically active molecules. tandfonline.com The substitution pattern on the thiazole ring greatly influences the compound's biological effects, and the 2- and 4-positions are particularly important for derivatization. tandfonline.comresearchgate.net Compounds with substitutions at the C4 position of the thiazole ring have been investigated for a wide range of pharmacological activities. The development of 2,4-disubstituted thiazole derivatives has yielded compounds with promising antibacterial, antifungal, anti-inflammatory, and antitumor properties. researchgate.net This highlights the importance of the thiazole-4-yl linkage as a strategic point for connecting to other molecular fragments to generate novel bioactive agents.

Overview of Research Trajectories for this compound

Research involving the this compound scaffold primarily focuses on its use as a precursor for the synthesis of novel derivatives with potential therapeutic applications. The core structure is a synthetic target that combines the established pharmacophoric features of both furan and thiazole heterocycles.

The main research trajectories include:

Synthesis of Derivatives: The carboxylic acid group is a prime site for chemical modification. Researchers synthesize series of amides, esters, and other derivatives by reacting the carboxylic acid with various amines or alcohols. sci-hub.sepensoft.net This approach allows for the creation of a library of related compounds whose structure-activity relationships (SAR) can then be systematically investigated. For example, derivatives of similar structures, such as 2-amino-thiazole-5-carboxylic acid phenylamides, have been designed and synthesized to develop potent and selective anti-tumor drugs. nih.gov

Biological Screening: Once synthesized, these new derivatives are typically screened for a broad range of biological activities. Drawing from the known properties of furan and thiazole compounds, screening programs often focus on anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory assays. nih.govnih.govnih.gov For instance, compounds containing both furan and thiazole moieties have been evaluated for their antiproliferative activity against various human cancer cell lines. nih.govderpharmachemica.com

Scaffold for Complex Heterocycles: The compound can also serve as an intermediate for the construction of more complex, fused heterocyclic systems. The carboxylic acid and the thiazole ring can participate in cyclization reactions to form novel polycyclic structures, a common strategy in the quest for new drug candidates. researchgate.net

The table below summarizes the common biological activities investigated for compounds containing furan and thiazole moieties, which represent the primary research focus for derivatives of this compound.

| Biological Activity | Heterocycle Mentioned | Description of Research | Reference |

|---|---|---|---|

| Anticancer | Furan & Thiazole | Derivatives are tested for their ability to inhibit the growth of various cancer cell lines, such as leukemia, breast, and colon cancer. nih.govnih.gov | nih.govnih.gov |

| Antibacterial | Furan & Thiazole | Compounds are evaluated against Gram-positive and Gram-negative bacteria to identify new antimicrobial agents. utripoli.edu.lynih.gov | utripoli.edu.lynih.gov |

| Antifungal | Furan & Thiazole | Screening against pathogenic fungi like Candida and Aspergillus species is common. orientjchem.orgresearchgate.net | orientjchem.orgresearchgate.net |

| Anti-inflammatory | Furan & Thiazole | Molecules are investigated for their ability to inhibit inflammatory pathways or enzymes like COX. orientjchem.orgtandfonline.com | orientjchem.orgtandfonline.com |

| Antiviral | Furan & Thiazole | Some derivatives are tested for their potential to inhibit the replication of viruses such as HIV. orientjchem.orgtandfonline.com | orientjchem.orgtandfonline.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5NO3S |

|---|---|

Molecular Weight |

195.20 g/mol |

IUPAC Name |

5-(1,3-thiazol-4-yl)furan-2-carboxylic acid |

InChI |

InChI=1S/C8H5NO3S/c10-8(11)7-2-1-6(12-7)5-3-13-4-9-5/h1-4H,(H,10,11) |

InChI Key |

RKOYJHXYLNGBAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)C(=O)O)C2=CSC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Thiazol 4 Yl Furan 2 Carboxylic Acid and Its Derivatives

Direct Synthetic Routes to 5-(Thiazol-4-yl)furan-2-carboxylic Acid

Direct synthetic strategies aim to construct the core this compound skeleton in the final stages of the synthesis. These routes typically involve either forming the furan-thiazole bond via arylation reactions or constructing the thiazole (B1198619) ring onto a pre-existing furan-carboxylic acid framework.

Arylation Reactions for Furan-2-carboxylic Acid Scaffolds

A primary method for creating the bond between the furan (B31954) and thiazole rings is through arylation reactions, where a furan-2-carboxylic acid derivative is coupled with a thiazole-containing entity. The Meerwein reaction, for instance, is a suitable method for the arylation of furan-2-carboxylic acid or its esters. researchgate.net This reaction utilizes arenediazonium chlorides in the presence of a copper(II) catalyst to introduce an aryl group at the 5-position of the furan ring. researchgate.net By using a diazonium salt derived from a 4-aminothiazole derivative, this method could directly yield the this compound scaffold.

Another approach involves the synthesis of 5-arylfuran-2-carboxylic acids starting from furan-2-carboxylic acid and aromatic diazonium salts. pensoft.net These 5-arylfuran compounds serve as crucial intermediates that can be further modified. pensoft.net For example, a 5-halofuran-2-carboxylic acid precursor could undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, with an appropriately functionalized thiazole partner (e.g., a thiazoleboronic acid or stannane).

A study on the synthesis of 5-arylfuran-2-carbaldehydes and the corresponding carboxylic acids reported the use of ceric ammonium nitrate (CAN) as a reagent, highlighting alternative methods for creating substituted furan precursors. researchgate.net

Table 1: Examples of Arylation of Furan Derivatives

| Furan Substrate | Arylating Agent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Furan-2-carboxylic acid | Arenediazonium chloride | Copper(II) chloride | 5-Arylfuran-2-carboxylic acid | researchgate.net |

Thiazole Ring Formation within Furan-Carboxylic Acid Systems

An alternative to coupling two pre-formed heterocyclic rings is to construct the thiazole ring directly onto a furan-carboxylic acid precursor. The Hantzsch thiazole synthesis is a classic and versatile method for this purpose. This reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, a 5-(α-haloacetyl)furan-2-carboxylic acid derivative could be reacted with a simple thioamide, such as thioformamide, to directly form the this compound product.

Similarly, derivatives can be synthesized by reacting a ketone-functionalized furan with a thiosemicarbazide, followed by a cyclization step. nih.govnih.gov For instance, reacting 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one with an N-arylhydrazinecarbothioamide produces a carbothioamide intermediate. nih.gov This intermediate can then undergo cyclization with reagents like hydrazonyl chlorides or chloroacetone (B47974) to yield complex thiazole derivatives attached to the furan-containing scaffold. nih.gov

Analogous cyclization strategies have been employed to form other five-membered heterocycles on a furan ring. For example, the Hurd–Mori reaction, which uses thionyl chloride, can cyclize carboethoxyhydrazones of 5-acetyl-2-methylfuran-3-carboxamides into 5-(1,2,3-thiadiazol-4-yl) derivatives. researchgate.net This demonstrates the principle of forming a new heterocyclic ring at the 5-position of a furan substrate. researchgate.net

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target molecule often relies on the preparation of specifically functionalized precursors. These strategies involve creating either a reactive furan building block ready for thiazole integration or a reactive thiazole building block for coupling with a furan moiety.

Furan-2-carboxylic Acid Precursors for Thiazole Integration

The synthesis of functionalized furan-2-carboxylic acid precursors is a critical step. Furan-2-carboxylic acid itself can be prepared by the oxidation of furfural, a bio-based chemical. mdpi.comwikipedia.org The industrial route for this conversion often involves the Cannizzaro reaction of furfural, which yields both 2-furoic acid and furfuryl alcohol. wikipedia.org

To facilitate coupling at the 5-position, furan-2-carboxylic acid must be functionalized. One common strategy is halogenation. For example, 2-furancarboxylic acid can be brominated to produce 5-bromofuroic acid, a key intermediate for subsequent carbonylation or cross-coupling reactions. mdpi.com Another approach is the regioselective deprotonation of furan-2-carboxylic acid at the 5-position using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile. arkat-usa.org While this method has been used to introduce a second carboxylic acid group using carbon dioxide, it could theoretically be adapted to introduce other functionalities suitable for building a thiazole ring. arkat-usa.org

The synthesis of 5-acetyl derivatives is also a key strategy, as the acetyl group can be transformed into an α-haloketone, a necessary precursor for the Hantzsch thiazole synthesis. Acetylation of furan carboxamides with acetic anhydride in the presence of magnesium perchlorate is one effective method to install this functional group. researchgate.net

Table 2: Synthesis of Key Furan-2-carboxylic Acid Precursors

| Starting Material | Reagents/Conditions | Product | Purpose | Reference |

|---|---|---|---|---|

| Furfural | Cannizzaro Reaction (aq. NaOH) | 2-Furoic acid | Basic scaffold | wikipedia.org |

| 2-Furoic acid | Bromination | 5-Bromofuroic acid | Precursor for cross-coupling | mdpi.com |

| 2-Furoic acid | 1. LDA, THF, -78 °C; 2. CO₂ | Furan-2,5-dicarboxylic acid | Functionalized scaffold | arkat-usa.org |

Thiazole-4-yl Precursors for Furan-Carboxylic Acid Coupling

The synthesis of functionalized thiazole precursors is equally important for convergent synthetic strategies. Thiazole-4-carboxylic acid and its derivatives are common building blocks. One method to produce thiazole-4-carboxylic acid involves the hydrolysis of 4-halomethylthiazoles (like 4-chloromethylthiazole) to 4-hydroxymethylthiazole, followed by oxidation with nitric acid and sulfuric acid. google.com An alternative route starts from L-cysteine hydrochloride and formaldehyde, which undergo condensation and esterification to yield methyl thiazolidine-4-carboxylate. google.com This intermediate is then oxidized with manganese dioxide (MnO₂) to form methyl thiazole-4-carboxylate, which can be hydrolyzed to the desired acid. google.com

For cross-coupling reactions, precursors such as 4-halothiazoles or thiazole-4-boronic acid would be required. These can be prepared from readily available thiazole derivatives through standard functional group interconversions. For example, 2-aminothiazole derivatives can be synthesized via condensation reactions and subsequently modified. pharmaguideline.com

Multi-component Reactions in Furo-Thiazole Carboxylic Acid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic systems like furo-thiazoles in a single step. researchgate.net These reactions combine three or more starting materials in a one-pot procedure, rapidly building molecular complexity. researchgate.netnih.gov

The synthesis of thiazole derivatives is well-suited to MCR strategies. A versatile one-pot synthesis of 2,4-disubstituted thiazoles involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide. researchgate.net To adapt this to the target molecule, a furan-based oxo component, such as 5-formylfuran-2-carboxylic acid, could be used.

Another MCR approach for thiazole synthesis involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in the presence of a catalyst. nih.gov By using a furan-2-carboxaldehyde derivative as the aldehyde component, this method could potentially generate the desired furo-thiazole structure. Green chemistry principles are often incorporated into these MCRs, for example, by using water as a solvent or employing ultrasonic irradiation to promote the reaction. medmedchem.com The Ugi four-component reaction (U-4CR) is another powerful MCR that has been used to generate thiazoles from the cyclization of an intermediate Ugi adduct. researchgate.net

While direct examples of MCRs yielding this compound are not prevalent in the reviewed literature, the principles of existing thiazole-forming MCRs provide a clear framework for its potential synthesis. This would likely involve the combination of a furan-2-carboxylic acid derivative bearing an aldehyde or ketone, a source of ammonia, a sulfur-containing reagent, and an α-halocarbonyl compound or its equivalent.

Green Chemistry Approaches in this compound Synthesis

In line with modern synthetic trends, the development of environmentally benign methodologies for the synthesis of this compound and its derivatives is a significant area of focus. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. While specific green routes for this exact molecule are not extensively detailed, established green approaches for the synthesis of thiazole and furan derivatives can be applied.

Key green strategies applicable to the synthesis of the target compound include:

Use of Green Solvents: Conventional syntheses often rely on volatile organic compounds (VOCs). A greener approach involves substituting these with environmentally friendly solvents like water, ethanol, or polyethylene glycol (PEG). For instance, procedures for synthesizing 4-substituted-2-(alkylsulfanyl)thiazoles have been successfully developed using water as the solvent bepls.com.

Catalyst-Free and Efficient Methods: Developing reactions that proceed without a catalyst or under mild conditions is a core principle of green chemistry. A simple, catalyst-free method for synthesizing 2-aminothiazoles has been demonstrated using α-diazoketones and thiourea in PEG-400 at 100 °C, achieving good yields bepls.com.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby minimizing waste and energy consumption bepls.com. The one-pot synthesis of 2-amino-4-methylthiazole derivatives from acetyl acetone, N-bromosuccinimide (NBS), and thiourea in PEG-400 has been effectively achieved using microwave irradiation bepls.com.

Use of Renewable Feedstocks: A highly attractive green strategy involves utilizing starting materials derived from biomass. Furan-2,5-dicarboxylic acid (FDCA), a related compound, can be synthesized via a scalable carboxylation route starting from 2-furoic acid and carbon dioxide . 2-furoic acid is produced from furfural, which is commercially derived from inedible lignocellulosic biomass . This approach avoids harsh oxidation steps and utilizes renewable resources, presenting a potential pathway for the furan moiety of the target molecule.

Reusable Catalysts: Employing heterogeneous catalysts that can be easily recovered and reused minimizes waste. Silica-supported tungstosilisic acid has been used as a reusable catalyst for the synthesis of Hantzsch thiazole derivatives, showcasing an environmentally benign route bepls.com.

By integrating these strategies—such as a one-pot reaction combining a biomass-derived furan precursor with a thiazole precursor in a green solvent under microwave irradiation—the synthesis of this compound can be made significantly more sustainable.

Analytical Techniques for Structural Elucidation in Synthetic Studies

The structural confirmation of newly synthesized this compound and its derivatives is crucial. A combination of spectroscopic and analytical techniques is employed to unambiguously determine the chemical structure and purity of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan and thiazole rings, as well as the acidic proton of the carboxylic acid group. For example, in similar 5-arylfuran compounds, the furan protons typically appear as doublets in the aromatic region of the spectrum pensoft.net. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O mdpi.com.

¹³C NMR (Carbon-13 NMR): This method is used to determine the number of inequivalent carbon atoms and their electronic environments. The spectrum of this compound would display unique signals for the carboxylic acid carbonyl carbon, as well as for each carbon atom in the furan and thiazole heterocyclic rings mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | ~13.0 (broad singlet) | ~160 |

| Furan Ring (C-3) | ~7.4 (doublet) | ~120 |

| Furan Ring (C-4) | ~7.2 (doublet) | ~115 |

| Thiazole Ring (C-2) | ~9.0 (singlet) | ~155 |

| Thiazole Ring (C-5) | ~8.2 (singlet) | ~125 |

| Furan Ring (C-2) | N/A | ~146 |

| Furan Ring (C-5) | N/A | ~154 |

| Thiazole Ring (C-4) | N/A | ~140 |

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compound, which in turn confirms its molecular formula.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass mdpi.com. The technique is a standard method for characterizing novel furan-carboxylic acid derivatives mdpi.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be characterized by:

A broad absorption band in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption peak around 1700-1725 cm⁻¹, indicative of the C=O (carbonyl) stretching of the carboxylic acid.

Absorptions corresponding to C=C and C-N stretching within the aromatic thiazole and furan rings. The structural confirmation of related thiazolidinone compounds containing a furan moiety has been supported by IR spectral analysis nih.gov.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed structure. A close match provides strong evidence for the compound's purity and empirical formula pensoft.net.

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Information Provided | Application in Structural Elucidation |

| ¹H NMR | Proton environment, connectivity, and count | Confirms the arrangement of hydrogen atoms on the furan and thiazole rings. |

| ¹³C NMR | Carbon skeleton and chemical environment | Determines the number and type of carbon atoms in the molecule. |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula | Confirms the molecular formula with high accuracy. mdpi.com |

| Infrared (IR) Spectroscopy | Presence of functional groups | Identifies key groups like carboxylic acid (O-H, C=O). nih.gov |

| Elemental Analysis | Elemental percentage composition | Verifies the empirical formula and purity of the compound. pensoft.net |

Structure Activity Relationship Sar Investigations and Mechanistic Insights of 5 Thiazol 4 Yl Furan 2 Carboxylic Acid Analogs

Impact of Substituent Modifications on Furan (B31954) Ring Activity Profiles

The furan ring serves as a central scaffold, and its substitution pattern significantly influences the molecule's properties and interactions.

The reactivity and interaction profile of the furan ring are highly dependent on the position of its substituents. Like other five-membered heterocycles, the α-positions (C2 and C5) of furan are more reactive towards electrophilic substitution than the β-positions (C3 and C4) researchgate.netresearchgate.net. This is attributed to the greater stability of the intermediate σ-complex formed during attack at an α-position, where the positive charge can be more effectively delocalized by the ring's heteroatom researchgate.net.

In the context of SAR, this inherent reactivity difference means that the placement of substituents can dictate the molecule's synthetic accessibility and its final orientation when binding to a biological target. Studies on related heterocyclic systems have shown that the regiochemistry of substitution is a critical determinant of electronic properties. For instance, in fused-ring oligothiophenes, substituting furan rings at terminal positions leads to a narrower HOMO-LUMO gap compared to substitution at interior positions nih.gov. This suggests that the position of any additional substituents on the furan ring of 5-(thiazol-4-yl)furan-2-carboxylic acid could similarly modulate its electronic characteristics and, consequently, its biological activity. A slight change in the substitution pattern on a furan nucleus can lead to distinguishable differences in the biological activities of its derivatives researchgate.net.

The electronic nature (electron-donating or electron-withdrawing) and size (steric bulk) of substituents on the furan ring play a pivotal role in molecular interactions.

Electronic Effects: The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the furan ring. This influences the strength of non-covalent interactions, such as hydrogen bonds and π-π stacking, which are crucial for binding to molecular targets nih.gov. For example, in a study of 4-(5-aryl-2-furoyl)morpholines, the presence of a nitro group (a strong EWG) on the aryl substituent attached to the furan ring was found to be important for antifungal activity pensoft.net.

Steric Effects: The size and shape of substituents can create steric hindrance, either preventing or facilitating optimal binding with a target protein. A bulky substituent might clash with amino acid residues in a binding pocket, reducing affinity. Conversely, it could also induce a more favorable conformation for binding. In Vilsmeier-Haack reactions of related heterocycles like pyrroles, steric factors primarily control the ratio of α- to β-substituted products, highlighting the importance of steric bulk in determining reaction outcomes and molecular geometry researchgate.net.

The interplay between these effects is complex. For example, fluorinated compounds in one study showed that substitution with fluorine at the 3,5-positions was particularly effective for cytoprotection, suggesting a dual electronic and steric effect that could be a starting point for developing new molecules researchgate.net.

Influence of Substituents on Thiazole (B1198619) Ring Activity Profiles

The thiazole ring is a common pharmacophore in many biologically active compounds, and its decoration with various substituents is a key strategy in drug design nih.govglobalresearchonline.netnih.gov. The reactivity of the thiazole ring is affected by substituents at the C2, C4, and C5 positions globalresearchonline.net.

Systematic modifications at the different positions of the thiazole ring have been shown to significantly impact biological activity.

Position 2: The C2 position of the thiazole ring has an acidic proton, making it a highly reactive site for introducing new functional groups nih.gov. SAR studies have shown that substitution at this position is critical. For instance, in a series of thiazole derivatives, the presence of a free amino group at the 2-position was found to be an essential requirement for carbonic anhydrase III inhibitory activity nih.gov.

Position 4: The C4 position often bears aryl or other cyclic substituents. In one study, substitution with a p-bromophenyl group at the fourth position of the thiazole ring increased both antifungal and antituberculosis activities nih.govmdpi.com.

The nature of the substituent is as important as its position. Generally, electron-donating groups increase the antibacterial activity of thiazole derivatives, whereas electron-withdrawing groups tend to increase their antifungal activity ijper.org.

| Position | Substituent | Observed Effect on Activity | Reference Compound Series | Source |

|---|---|---|---|---|

| C2 | Free Amino Group | Essential for CA-III inhibition | Diphenyl thiazole derivatives | nih.gov |

| C4 | p-Bromophenyl | Increased antifungal & antituberculosis activity | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | nih.gov |

| C5 | Ethyl Carboxylate | Slightly decreased antimicrobial activity | 2-(3-(thiophen-2-yl)-2-pyrazolin-1-yl)-thiazole derivatives | nih.govmdpi.com |

| C5 | Isopropyl Group | Important for antimalarial activity | Thiazole derivatives | nih.gov |

The substituents on the thiazole ring directly influence how the molecule interacts with its biological target. Molecular docking studies have provided insights into these interactions. For example, certain thiazole derivatives are proposed to exert their antibacterial activity by targeting DNA gyrase and their antifungal activity by targeting secretory aspartyl proteinase nih.govmdpi.com.

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group is a key functional group known for its ability to participate in strong intermolecular interactions, particularly hydrogen bonding and ionic interactions. In the context of this compound analogs, this group is critical for molecular recognition and binding to target enzymes or receptors.

Studies on related structures have consistently highlighted the importance of a carboxylic acid moiety for biological activity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives designed as protein kinase CK2 inhibitors, the carboxylic acid group was a central feature for potent inhibition nih.gov. Similarly, an SAR study of thiazole derivatives as carbonic anhydrase (CA)-III inhibitors revealed that the presence of a carboxylic acid moiety at the 4-position of the thiazole ring was an essential requirement for activity nih.gov.

Conformational Analysis and its Implications for SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its biological activity. For analogs of this compound, the relative orientation of the furan and thiazole rings is of particular interest in understanding their structure-activity relationships (SAR). The degree of planarity between these two heterocyclic rings, governed by the torsion angle of the bond connecting them, can significantly influence how the molecule interacts with its biological target.

In related structures, such as 5-phenyl-furan-2-carboxylic acids, crystallographic studies have revealed that the molecules are nearly planar. mdpi.com The angle between the furan and the phenyl ring is minimal, suggesting a conformational preference that maximizes conjugation and facilitates intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com This preference for planarity is a key insight that can be extrapolated to the this compound scaffold. A planar conformation could be essential for fitting into a specific binding pocket of a target protein, thereby enhancing biological efficacy.

Computational studies on similar heterocyclic compounds have also shown that specific conformations are energetically more favorable. For example, in some thiazole hybrids, a particular conformation of the furanose ring was identified in crystal structures, indicating a preferred spatial arrangement. researchgate.net The stability of certain conformations can be influenced by intramolecular hydrogen bonds, which can restrict rotation around single bonds and lock the molecule into a bioactive conformation.

The following table summarizes key findings from conformational analyses of related compounds and their implications for the SAR of this compound analogs.

| Compound Class | Key Conformational Feature | Implication for SAR |

| 5-Phenyl-furan-2-carboxylic acids | Near planarity between rings | Planarity likely enhances binding affinity through improved fit and intermolecular interactions. |

| N-(Thiazol-2-yl) furanamides | 2,4-substituted thiazole retains activity | Specific substitution patterns dictate biological activity and pharmacokinetic properties. |

| Thiazole-amino acids | Stabilization by intramolecular H-bonds | Restricted rotation can lead to a more defined, bioactive conformation. |

Exploration of Linker Chemistry between Furan and Thiazole Moieties

The nature of the chemical bridge, or linker, connecting the furan and thiazole rings in analogs of this compound is a pivotal aspect of their molecular design and SAR. The biological activity of a thiazole-containing compound can be significantly modulated by connecting it to other pharmacologically active moieties, either directly or through a linker. nih.gov The exploration of different linker chemistries allows for the fine-tuning of properties such as solubility, stability, and target-binding affinity.

In the synthesis of novel heterocyclic compounds, the linker is often an integral part of the synthetic strategy. For example, in the creation of new thiazole derivatives containing an imidazole (B134444) and furan scaffold, a carbothioamide group serves as a reactive handle. nih.gov This group is reacted with various reagents to form different linkages, such as a 1,3-thiazole or a thiazolidinone ring, which then connects the furan-containing part of the molecule to other substituents. nih.govresearchgate.net This approach, while not a systematic study of linker length or flexibility, demonstrates how different chemical bridges can be incorporated to create diverse molecular architectures.

The table below provides examples of different chemical linkages that have been used to connect furan and thiazole-containing fragments, based on synthetic studies of related compounds.

| Precursor Moiety | Reagent/Reaction | Resulting Linker/Bridge |

| Carbothioamide | Hydrazonyl chlorides | 1,3-Thiazole derivative |

| Carbothioamide | Chloroacetone (B47974) followed by diazotization | 1,3-Thiazole derivative |

| Thiourea derivative | Ethyl chloroacetate | Thiazolidinone ring |

Role of 5 Thiazol 4 Yl Furan 2 Carboxylic Acid in Contemporary Organic Synthesis

Utilization as a Building Block for Complex Heterocyclic Architectures

The intrinsic chemical reactivity of the furan (B31954) and thiazole (B1198619) moieties within 5-(thiazol-4-yl)furan-2-carboxylic acid makes it an exemplary precursor for assembling sophisticated heterocyclic architectures. Organic chemists leverage this scaffold to design and construct novel molecular frameworks that are otherwise challenging to access. The thiazole ring, known for its presence in numerous biologically active compounds and its role in coordinating with metal catalysts, combined with the versatile chemistry of the furan ring, provides a powerful platform for synthetic innovation. Derivatives of this core structure are employed in the synthesis of compounds targeting a range of biological processes and for creating novel organic materials.

The synthesis of fused heterocyclic systems is a cornerstone of modern organic chemistry, and the furo-thiazole scaffold is a key player in this field. The thiazolo[5,4-d]thiazole (B1587360) fused system, for instance, is an electron-deficient framework with high oxidative stability and a rigid, planar structure that facilitates efficient intermolecular π–π stacking. rsc.org These characteristics are highly desirable for applications in organic electronics. rsc.org The synthesis of such systems often involves the condensation of building blocks where the pre-formed thiazole ring guides the formation of the second, fused thiazole ring. For example, the synthesis of 2,5-diarylthiazolo[5,4-d]thiazoles can be achieved through the condensation of dithiooxamide (B146897) with aromatic aldehydes. mdpi.com This approach, while not directly starting from this compound, illustrates the synthetic strategies used to create the core fused thiazole structure that furo-thiazole derivatives can be designed to form. The planarity and electron-deficient nature of the resulting fused systems make them promising candidates for semiconductors. rsc.org

Table 1: Synthesis of Thiazolo[5,4-d]thiazole Derivatives

| Compound Name | Precursors | Synthesis Conditions | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Dithiooxamide, Aromatic Aldehyde | L-proline:ethylene glycol (1:50), Na2S2O5, 130 °C, 1h | 75% | 232 |

| 5,5′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(2-methoxyphenol) | Dithiooxamide, Aromatic Aldehyde | L-proline:ethylene glycol (1:50), Na2S2O5, 130 °C, 1h | 75% | 176 |

| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)bis(benzene-1,2-diol) | Dithiooxamide, Aromatic Aldehyde | L-proline:ethylene glycol (1:50), Na2S2O5, 130 °C, 1h | 99% | 344 |

| 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)diphenol | Dithiooxamide, Aromatic Aldehyde | L-proline:ethylene glycol (1:50), Na2S2O5, 130 °C, 1h | 72% | 295 |

This data is illustrative of the synthesis of the core fused thiazole system. mdpi.com

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of each starting material. The structural motifs present in this compound make it an ideal candidate for designing novel MCRs. For instance, a one-pot, five-component reaction has been developed for the synthesis of 1,5-disubstituted tetrazole-benzofuran hybrids. rsc.org This process involves a Ugi-azide multicomponent reaction followed by a palladium/copper-catalyzed intramolecular cyclization, creating six new bonds in a single pot. rsc.org While this example uses a benzofuran, the principles are directly applicable to the furo-thiazole scaffold, where the carboxylic acid could serve as the acid component in a Ugi or Passerini reaction, leading to highly substituted and complex molecular architectures in an atom-economical fashion. Similarly, MCRs have been used to synthesize novel 2-hydrazolyl-4-thiazolidinone-5,6-α,β-unsaturated esters from aldehydes, thiosemicarbazides, and dimethylacetylenedicarboxylate. nih.gov

Synthetic Pathways to Derivatized Furo-Thiazole Carboxylic Acids

The derivatization of the this compound core structure is crucial for tuning its chemical and physical properties. Synthetic pathways often target the carboxylic acid function, the furan ring, or the thiazole ring.

The carboxylic acid group is readily converted into a variety of other functional groups. Standard procedures can transform it into esters, amides, or acyl chlorides. For example, 5-arylfuran-2-carboxylic acids are converted to their corresponding acyl chlorides using reagents like thionyl chloride, which are then reacted with amines, such as morpholine, to yield amides. pensoft.net

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring itself, which can be adapted to create derivatives. This method typically involves the condensation of an α-haloketone with a thioamide or thiourea. nih.govmedmedchem.com For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized by refluxing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol, achieving moderate to good yields (61–80%). nih.gov This highlights a pathway where the furan component could be introduced via the α-haloketone or the thioamide precursor.

Another approach involves building other heterocyclic rings onto the furan-2-carboxylic acid backbone. Starting from furan-2-carboxylic acid hydrazide, a direct derivative of the parent acid, one can synthesize 5-furan-2-yl mdpi.comnih.govmdpi.comoxadiazole-2-thiol by reaction with carbon disulfide or 5-furan-2-yl-4H- mdpi.commdpi.comnih.gov-triazole-3-thiol via cyclization of 1-(2-furoyl)-3-thiosemicarbazide. nih.govnih.gov

Table 2: Examples of Thiazole Derivatization Reactions

| Starting Material | Reagents | Product Type | Yield | Ref. |

|---|---|---|---|---|

| Thiosemicarbazones, 2-bromo-4-fluoroacetophenone | Ethanol, reflux | 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles | 61-80% | nih.gov |

| 1,4-disubstituted thiosemicarbazides, chloroacetone (B47974) | Ethanol, reflux | 2,3,4-trisubstituted thiazoles | N/A | mdpi.com |

| Furan-2-carboxylic acid hydrazide, CS2, NaOH | Ethanol, reflux | 5-Furan-2-yl mdpi.comnih.govmdpi.comoxadiazole-2-thiol | 55% | nih.gov |

Enabling Syntheses of Advanced Chemical Scaffolds

The use of this compound and its analogs as foundational building blocks enables the synthesis of advanced chemical scaffolds with significant potential. The unique combination of furan and thiazole rings serves as a template for creating linear, V-shaped, or other topologically complex molecules.

One area of application is in the synthesis of thiazole-fused quinazolinones. mdpi.com These polycyclic systems are of interest due to their kinase inhibitory activities. The synthetic strategy often involves constructing the quinazoline (B50416) ring first, followed by the annulation of the thiazole ring. mdpi.com This modular approach allows for systematic variation of substituents to explore structure-activity relationships. The furo-thiazole moiety can be envisioned as a key component in designing novel analogues of such complex systems.

Furthermore, the thiazolo[5,4-d]thiazole core, which is structurally related to the furo-thiazole motif, is a promising building block for organic semiconductors. rsc.org The planarity, rigidity, and electron-deficient nature of this fused system are key features for materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of aryl-functionalized thiazolo[5,4-d]thiazole derivatives allows for the extension of the conjugated π-system, which is crucial for tuning the electronic properties of the resulting materials. rsc.org

Stereoselective Synthesis of Furo-Thiazole Enantiomers

The principles of advanced organic synthesis often demand control over stereochemistry, leading to the production of single enantiomers of chiral molecules. While this compound itself is achiral, its derivatives can possess stereocenters, making stereoselective synthesis a critical consideration.

Research in the field has demonstrated the ability to control the geometry around double bonds within thiazole derivatives. For example, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has been reported. nih.gov The reaction between an active methylene (B1212753) compound, phenylisothiocyanate, and an α-haloketone can yield specific isomers, whose structures can be unequivocally confirmed by X-ray crystallography. nih.gov In this specific case, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone afforded the thiazole derivative with Z-configuration. nih.gov This control over alkene geometry is a form of stereoselectivity and is crucial as different isomers can have vastly different biological activities and physical properties. Subsequent reactions of such stereochemically defined building blocks allow for the creation of more complex chiral molecules where the initial stereocenter directs the formation of new ones.

Academic Patent Landscape and Research Trends for 5 Thiazol 4 Yl Furan 2 Carboxylic Acid

Analysis of Patent Filings Related to Furan-Thiazole Carboxylic Acids

An analysis of the patent literature reveals a growing interest in thiazole (B1198619) derivatives for various therapeutic applications. While patents specifically claiming "5-(Thiazol-4-yl)furan-2-carboxylic acid" are not abundantly documented in broad patent reviews, the general trend for thiazole-containing compounds shows a steady increase in patent filings over the last two decades. scispace.comnih.gov These patents are globally distributed, with significant contributions from North America, Europe, and Asia.

The majority of patents focus on the therapeutic applications of these compounds, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. researchgate.netsciencescholar.usnih.gov The core structure of a thiazole ring linked to another heterocyclic system, such as furan (B31954), is a common feature in many patented molecules, suggesting that the combination of these two rings is a fruitful strategy for discovering novel bioactive agents. nih.govacs.org

Academic institutions, often in collaboration with pharmaceutical companies, are active in this domain, although industry-led research dominates the patent landscape. The patents typically cover novel compositions of matter, methods of synthesis, and methods of use for treating specific diseases.

Table 1: Representative Therapeutic Areas for Patented Thiazole Derivatives

| Therapeutic Area | Description of Patented Applications | Key Molecular Targets (where specified) |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation, induction of apoptosis, and overcoming drug resistance. researchgate.netnih.gov | Protein kinases, Phosphatidylinositol-3-kinases, Bcl-2 family proteins. researchgate.net |

| Antibacterial | Inhibition of bacterial growth, particularly against resistant strains. google.com | Metallo-β-lactamase (MBL) enzymes. google.com |

| Anti-inflammatory | Modulation of inflammatory pathways. sciencescholar.us | Dihydroorotate dehydrogenase. sciencescholar.us |

| Antiviral | Inhibition of viral replication. scispace.com | Not broadly specified in general reviews. |

| Neuroprotective | Protection against neuronal damage. sciencescholar.us | Adenosine receptors. sciencescholar.us |

Emerging Research Areas Highlighted by Patent Literature

The patent literature points towards several emerging research areas for furan-thiazole derivatives. A significant focus is on the development of inhibitors for specific enzymes and protein-protein interactions that are critical in disease pathogenesis.

One of the most prominent emerging areas is the development of kinase inhibitors for cancer therapy. researchgate.netnih.gov Thiazole-containing compounds have been patented as inhibitors of various kinases involved in cell signaling pathways that are often dysregulated in cancer. The furan moiety can be strategically utilized to modify the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Another key area is the discovery of novel antibacterial agents that can combat the growing threat of antibiotic resistance. google.com Patents describe thiazolecarboxylic acid derivatives as inhibitors of essential bacterial enzymes, such as metallo-β-lactamases, which are responsible for resistance to many common antibiotics. google.com

Furthermore, there is a growing interest in the development of neuroprotective agents based on the thiazole scaffold. sciencescholar.us Patent filings in this area suggest a focus on developing compounds that can cross the blood-brain barrier and modulate targets within the central nervous system to treat neurodegenerative diseases. sciencescholar.us

Research into metabolic diseases , such as diabetes, also appears to be an emerging trend, with patents exploring the use of thiazole derivatives to modulate metabolic pathways. sciencescholar.us

Innovation Hotspots in Furo-Thiazole Derivative Research

Geographically, innovation in thiazole-based therapeutics is concentrated in regions with strong pharmaceutical and biotechnology sectors, including the United States, Europe (particularly Germany and the United Kingdom), and Japan. sciencescholar.us In recent years, there has been a significant increase in patent filings from China, indicating a growing research and development capacity in this area. sciencescholar.us

Within academia, innovation hotspots are often found at universities with strong medicinal chemistry and drug discovery programs. These institutions frequently collaborate with pharmaceutical companies to translate basic research findings into patented inventions. While specific academic centers leading in "this compound" research are not explicitly detailed in broad patent reviews, institutions with a strong publication record in heterocyclic chemistry and therapeutic agent development are likely to be at the forefront of innovation in this area.

The collaborative ecosystem between academic labs, government research institutions, and private companies is a critical driver of innovation. This is evident from the co-assignment of patents to both academic and corporate entities.

Strategic Implications of Patenting for Academic Research Development

The patenting landscape for thiazole and furan-based compounds has several strategic implications for academic researchers working on derivatives like this compound.

Intellectual Property Protection: For academic labs, securing patent protection for novel compounds and their applications is crucial for attracting industry collaboration and investment. A strong patent portfolio can facilitate the translation of academic discoveries into clinical candidates.

Fostering Collaboration: The complexity and cost of drug development necessitate collaboration. Patent filings can serve as a catalyst for partnerships between academia and industry, where academic labs provide expertise in early-stage discovery and industry partners contribute resources for preclinical and clinical development.

Navigating the Patent Landscape: Academic researchers must be aware of the existing patent landscape to avoid infringement and to identify areas of unmet need and opportunity. "Freedom to operate" analyses are essential before embarking on extensive research projects with commercial potential.

Focus on Novel Mechanisms of Action: To carve out a unique intellectual property space, academic research should focus on discovering compounds with novel mechanisms of action or those that target newly validated biological pathways. This approach is more likely to lead to breakthrough discoveries and strong patent positions.

Importance of Interdisciplinary Research: The development of novel therapeutics based on furan-thiazole scaffolds requires an interdisciplinary approach, combining expertise in synthetic organic chemistry, medicinal chemistry, pharmacology, and computational modeling. Academic institutions that foster such interdisciplinary environments are better positioned to innovate and generate valuable intellectual property.

Future Research Trajectories and Challenges in Furo Thiazole Carboxylic Acid Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of furo-thiazole carboxylic acids traditionally relies on multi-step sequences, often starting with the construction of either the furan (B31954) or the thiazole (B1198619) ring, followed by the linkage of the two heterocycles and subsequent functional group manipulations. A cornerstone in thiazole synthesis is the Hantzsch method, which involves the condensation of thioamides with α-bromoketones. nih.govnih.gov Similarly, furan-2-carboxylic acid derivatives can be prepared through methods like the Meerwein arylation of furan compounds. pensoft.net

Future research is geared towards overcoming the limitations of these classical, often lengthy and low-yielding, procedures. A primary goal is the development of one-pot, multi-component reactions (MCRs) that can construct the core furo-thiazole scaffold in a single, efficient step from simple starting materials. bepls.com These strategies offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of environmentally benign solvents like water, the application of microwave irradiation to accelerate reaction times, and the development of reusable catalysts, such as silica-supported acids, to facilitate cleaner transformations. bepls.com The synthesis of 5-aryl-furan-2-carboxylic acids, for example, can be achieved through the reaction of furan-2-carboxylic acids with diazonium salts, showcasing a method for aryl group introduction. pensoft.net Another efficient approach involves the conversion of a precursor like 4-methylthiazole-5-carboxylic acid into its acid chloride, followed by a catalyzed hydrogenation to yield an aldehyde, which can then be oxidized to the carboxylic acid. nih.govgoogle.com

Future synthetic strategies will likely focus on:

Convergent Synthesis: Designing pathways where the furan and thiazole moieties are synthesized separately and then coupled in a final, high-yielding step.

C-H Activation: Directly coupling pre-formed furan and thiazole rings through transition-metal-catalyzed C-H activation, avoiding the need for pre-functionalized starting materials.

Novel Cyclization Strategies: Exploring new ways to form the heterocyclic rings, such as the Hurd–Mori reaction for thiadiazole formation from carboethoxyhydrazones, which could be adapted for thiazoles. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

The unambiguous characterization of furo-thiazole carboxylic acids is essential for understanding their chemical behavior and potential applications. Standard spectroscopic techniques form the foundation of this analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.

¹H NMR provides information on the electronic environment of protons, with characteristic chemical shifts for the furan and thiazole ring protons. For instance, the proton on the thiazole ring often appears as a singlet in the aromatic region (7.40–7.75 ppm), deshielded by the adjacent nitrogen and sulfur atoms. nih.gov

¹³C NMR helps identify the carbon skeleton, with distinct signals for the carbonyl carbon of the carboxylic acid (typically >160 ppm) and the carbons within the two heterocyclic rings. mdpi.comdergipark.org.tracs.org

2D NMR techniques (e.g., COSY, HSQC, HMBC) will be increasingly vital to definitively assign proton and carbon signals, especially in complex derivatives, and to establish through-bond connectivity.

Other key techniques include:

Infrared (IR) Spectroscopy: Useful for identifying functional groups, such as the broad O-H stretch of the carboxylic acid and the sharp C=O stretch. nih.govnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio. mdpi.com

While spectroscopy provides essential data, single-crystal X-ray diffraction offers the ultimate proof of structure. acs.orgresearchgate.netmdpi.com Obtaining high-quality crystals allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. acs.orgmdpi.com This technique is invaluable for confirming regiochemistry and stereochemistry, which can be challenging to determine by spectroscopy alone. Future challenges lie in developing crystallization techniques for molecules that are resistant to forming high-quality single crystals.

| Technique | Typical Data and Insights for Furo-Thiazole Structures |

| ¹H NMR | Aromatic protons on furan and thiazole rings (δ 6.0-9.0 ppm), NH protons if derivatized (δ >9.0 ppm), carboxylic acid proton (broad singlet, δ >10.0 ppm). nih.govmdpi.comnih.gov |

| ¹³C NMR | Carbonyl carbon (δ >160 ppm), aromatic carbons (δ 100-160 ppm). mdpi.comacs.org |

| IR Spectroscopy | O-H stretch (broad, ~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹). nih.govnih.gov |

| Mass Spectrometry | Provides the molecular weight (M+) and fragmentation patterns that help confirm the structure. HRMS provides exact mass for formula confirmation. mdpi.complos.org |

| X-ray Crystallography | Definitive 3D structure, bond lengths, bond angles, and intermolecular interactions in the solid state. acs.orgresearchgate.netmdpi.com |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow and automated processes represents a paradigm shift in chemical manufacturing. acs.org These technologies offer enhanced control over reaction parameters (temperature, pressure, stoichiometry), improved safety, and straightforward scalability. durham.ac.uk For the synthesis of furo-thiazole carboxylic acids and their derivatives, these approaches hold immense promise.

Flow Chemistry: In a flow reactor, reagents are continuously pumped and mixed in a network of tubes or microreactors. nih.gov This allows for:

Rapid Optimization: Reaction conditions can be screened quickly by varying flow rates and temperatures, accelerating the discovery of optimal synthetic protocols.

Access to Novel Reaction Conditions: The excellent heat and mass transfer in microreactors allows for the use of superheated solvents and high pressures, potentially enabling new transformations. uc.pt

The Hantzsch thiazole synthesis and the synthesis of various carboxylic acids have already been successfully adapted to flow systems. nih.govnih.govdurham.ac.uk A future goal would be to develop a multi-step, uninterrupted flow sequence that combines ring formation, coupling, and functionalization to produce highly functionalized furo-thiazole derivatives without isolating intermediates. nih.govresearchgate.net

Automated Synthesis: Robotic platforms can be programmed to perform multi-step reaction sequences, workups, and purifications. researchgate.netnsf.gov When coupled with flow reactors, automation can enable the high-throughput synthesis of libraries of furo-thiazole carboxylic acid derivatives. researchgate.net This is particularly valuable in drug discovery, where large numbers of analogs are needed for structure-activity relationship (SAR) studies. Automated platforms can repurpose building blocks, such as diverse amines and carboxylic acids, to rapidly generate compound libraries. nsf.gov

Exploration of New Chemical Reactivity and Transformations

The 5-(thiazol-4-yl)furan-2-carboxylic acid scaffold contains multiple reactive sites, offering a rich landscape for chemical modification. Future research will focus on selectively targeting these sites to generate diverse analogs with tailored properties.

Carboxylic Acid Group: This is the most versatile handle for derivatization. Standard transformations into esters, amides, and acid chlorides are routine. pensoft.netnih.gov More advanced transformations could include its use in Curtius, Schmidt, or Hofmann rearrangements to install amine functionalities, or its reduction to a hydroxymethyl group.

Furan Ring: As an electron-rich heterocycle, the furan ring is susceptible to electrophilic substitution (e.g., nitration, halogenation, acylation). The directing effects of the thiazole and carboxylic acid substituents will need to be carefully considered. It can also participate in cycloaddition reactions.

Thiazole Ring: While generally less reactive than furan, the thiazole ring can undergo specific transformations. The C-2 proton of a thiazolium salt is acidic and can be deprotonated to form a nucleophilic carbene. The ring can also be functionalized through metalation followed by quenching with an electrophile. nih.gov

Furthermore, the entire furo-thiazole scaffold can be used as a building block for more complex structures. For instance, the carboxylic acid could be used to anchor the molecule to a solid support for combinatorial synthesis, or the heterocycle could act as a ligand for metal catalysts. The reaction of furan-carboxaldehydes with benzothiazolium salts to form highly conjugated systems demonstrates how the furan moiety can be elaborated. mdpi.com Similarly, the synthesis of thiadiazoles from furan-carboxamides showcases pathways for transforming the core structure into related heterocyclic systems. researchgate.net

Synergistic Approaches Combining Computational and Experimental Research

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating research. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), can provide deep insights into the properties and reactivity of furo-thiazole carboxylic acids before a single experiment is performed. researchgate.net

This synergistic approach involves a cycle of prediction, synthesis, and validation:

Computational Prediction: DFT calculations can predict molecular geometries, electronic structures (e.g., HOMO/LUMO energies), and spectroscopic properties (NMR, IR spectra). nih.govacs.orgresearchgate.net This can help rationalize reaction outcomes and identify the most stable conformations of a molecule.

Guided Synthesis: Theoretical predictions of reactivity and reaction mechanisms can guide the design of more efficient synthetic routes and help in selecting optimal reaction conditions.

Experimental Validation: The synthesized compounds are then characterized using the techniques described in section 7.2.

Rationalization of Results: The experimental data is compared with the computational predictions. Discrepancies can lead to a refinement of the theoretical model, while agreement provides a deeper understanding of the molecule's behavior. researchgate.net

Molecular docking studies are another crucial computational tool, especially in drug discovery. nih.govnih.gov By simulating the interaction of furo-thiazole derivatives with the active site of a biological target (e.g., an enzyme), researchers can predict binding affinity and orientation, allowing for the rational design of more potent inhibitors. nih.gov This computational pre-screening saves significant time and resources compared to synthesizing and testing every possible compound.

| Research Phase | Computational Contribution (In Silico) | Experimental Contribution (In Vitro/In Situ) |

| Design | Predict stable structures, electronic properties, and potential reactivity using DFT. nih.govresearchgate.net | Propose synthetic routes based on known chemical principles. |

| Synthesis | Model reaction pathways and transition states to predict feasibility and selectivity. | Execute and optimize the synthesis of the target compound. pensoft.netnih.gov |

| Characterization | Calculate theoretical NMR, IR, and UV-Vis spectra for comparison with experimental data. acs.orgresearchgate.net | Acquire spectroscopic (NMR, IR, MS) and structural (X-ray) data. mdpi.comresearchgate.net |

| Application (e.g., Drug Discovery) | Perform molecular docking to predict binding modes and affinities with biological targets. nih.govnih.gov | Conduct biological assays to measure activity and validate computational hits. |

By embracing these future research trajectories—from innovative synthesis and automation to advanced characterization and computational synergy—the chemical community can unlock the full potential of this compound and the broader class of furo-thiazole compounds.

Q & A

Q. What are the established synthetic routes for 5-(Thiazol-4-yl)furan-2-carboxylic acid, and what reaction conditions optimize yield and purity?

- Methodological Answer : The synthesis of thiazole-furan hybrids typically involves coupling reactions between thiazole precursors and functionalized furan derivatives. For example, thiazol-4(5H)-one derivatives can react with formyl-substituted carboxylic acids (e.g., 3-formyl-1H-indole-2-carboxylic acid) under acidic reflux conditions (acetic acid, 3–5 hours) to form conjugated systems . Base-mediated reactions (e.g., NaOH or K₂CO₃) are also critical for facilitating nucleophilic substitutions, particularly when introducing phenoxy or alkyl groups to the furan ring . Purification via recrystallization or column chromatography is essential to achieve >95% purity, as demonstrated in analogous furan-carboxylic acid syntheses .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H NMR to identify proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, furan protons at δ 6.5–7.5 ppm).

- IR Spectroscopy : Detection of carboxylic acid C=O stretching (~1700 cm) and thiazole C=N absorption (~1600 cm).

- Mass Spectrometry : High-resolution MS to verify the molecular ion (e.g., [M+H] for C₈H₅NO₃S: theoretical m/z 195.01).

- InChI Key : Cross-referencing with databases like PubChem (e.g., InChIKey formats for similar compounds ).

Q. What solvent systems are optimal for studying the solubility of this compound in protic and aprotic media?

- Methodological Answer : Solubility can be assessed using gravimetric or UV-Vis methods in solvents like propan-2-ol, DMSO, or THF. For example, positional isomers of nitro-phenyl-furan-carboxylic acids exhibit solubility variations in propan-2-ol due to differences in hydrogen-bonding capacity and dipole moments . Thermodynamic parameters (ΔH, ΔG) should be calculated using van’t Hoff plots to guide solvent selection for recrystallization .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., nucleophilic thiazole N or electrophilic furan C-5). For instance, Fukui indices and HOMO-LUMO gaps predict regioselectivity in cross-coupling reactions. Molecular dynamics simulations further assess solvent effects on reaction kinetics, as demonstrated in furan-carboxylic acid derivatization studies .

Q. What strategies resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Strategies include:

- Purity Validation : HPLC-MS to confirm >98% purity, excluding side-products (e.g., methyl esters or decarboxylated derivatives).

- Standardized Assays : Replicating studies under controlled conditions (e.g., MIC assays for antimicrobial activity with consistent bacterial strains ).

- Mechanistic Profiling : Comparative studies with structural analogs (e.g., 5-(4-chlorophenyl)furan-2-carboxylic acid) to isolate substituent-specific effects .

Q. What analytical techniques are critical for quantifying this compound in complex biological matrices?

- Methodological Answer :

- LC-MS/MS : Using a C18 column and MRM transitions (e.g., m/z 195 → 151 for quantification).

- Isotope Dilution : Internal standards (e.g., C-labeled analogs) to correct for matrix effects.

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from proteins and lipids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.